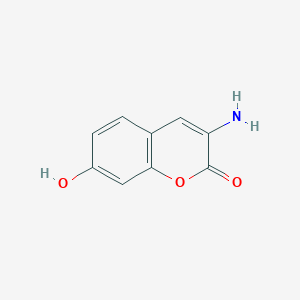

3-Amino-7-hydroxy-2H-chromen-2-one

Descripción general

Descripción

3-Amino-7-hydroxy-2H-chromen-2-one and its derivatives represent a class of compounds with significant potential due to their varied biological activities and applications in medicinal chemistry. This compound is part of the chromen-2-one (coumarin) family, known for its presence in natural products and synthetic pharmaceuticals.

Synthesis Analysis

The synthesis of this compound derivatives involves multiple steps, including the reduction of methoxy groups, Knoevenagel reactions, and catalyzed multicomponent reactions. An improved synthesis route from 2,3,4-trimethoxybenzaldehyde has been developed, which is notable for its mild reaction conditions and environmental friendliness (C. Li, 2014). Another approach involves an oxidant-free, three-component synthesis under green conditions, highlighting the synthesis's efficiency and eco-friendliness (B. S. Vachan et al., 2019).

Aplicaciones Científicas De Investigación

Fluorescent Probes for Metal Ion Detection : García-Beltrán et al. (2014) synthesized coumarin-based fluorescent probes, including derivatives of 3-Amino-7-hydroxy-2H-chromen-2-one, for detecting copper(II) and iron(III) ions. These probes showed selective and sensitive detection of these ions in biological samples, highlighting their potential in bio-imaging applications (García-Beltrán et al., 2014).

Antimicrobial and Cytotoxic Activities : Aiyelabola et al. (2017) investigated the coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one, a structurally related compound, with amino acids. These compounds showed significant cytotoxic activities, suggesting potential applications in antimicrobial treatments (Aiyelabola et al., 2017).

Improved Synthesis Routes : Li (2014) described an improved synthesis route for 3-Amino-7,8-dimethoxy-2H-chromen-2-one, emphasizing the importance of efficient synthesis methods in facilitating research and application of these compounds (Li, 2014).

Sequential Colorimetric Recognition : Jo et al. (2014) developed a new chemo-sensor based on 2H-chromen-2-one derivatives for the sequential colorimetric recognition of Cu2+ and CN− ions in aqueous solutions. This demonstrates the utility of these compounds in environmental monitoring and analytical chemistry (Jo et al., 2014).

Synthesis of Medicinal Compounds : Al-ayed (2011) synthesized pyrazoles derived from 2H-chromen-2-one, which exhibited significant antibacterial and antioxidant activities. This underscores the compound's relevance in developing new pharmaceuticals (Al-ayed, 2011).

Green Chemistry Applications : Mohammadinezhad and Akhlaghinia (2018) utilized nanofibre sepiolite for synthesizing 2-amino-4H-chromene derivatives. This approach highlights the role of 2H-chromen-2-one derivatives in green chemistry, emphasizing environmentally friendly synthesis methods (Mohammadinezhad & Akhlaghinia, 2018).

Mecanismo De Acción

Target of Action

The primary target of 3-Amino-7-hydroxy-2H-chromen-2-one is the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanin, a pigment responsible for color in the skin, hair, and eyes .

Mode of Action

this compound acts as a tyrosinase inhibitor . It interacts with tyrosinase, inhibiting its activity, which leads to a decreased production of melanin .

Biochemical Pathways

The inhibition of tyrosinase disrupts the melanogenesis pathway, which is responsible for the production of melanin . This disruption can lead to a decrease in melanin production, affecting the pigmentation in the skin, hair, and eyes .

Pharmacokinetics

Factors such as its molecular weight (177.16 g/mol ), solubility, and stability would influence these properties .

Result of Action

The result of the action of this compound is a decrease in melanin production due to the inhibition of tyrosinase . This can lead to changes in pigmentation in the skin, hair, and eyes .

Propiedades

IUPAC Name |

3-amino-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFHTIQNYJDJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720986 | |

| Record name | 3-Amino-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79418-41-0 | |

| Record name | 3-Amino-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate](/img/structure/B1147682.png)